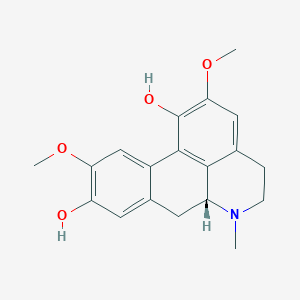

(-)-Isoboldine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104597-61-7 |

|---|---|

Molecular Formula |

C19H21NO4 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(6aR)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |

InChI |

InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m1/s1 |

InChI Key |

LINHZVMHXABQLB-CYBMUJFWSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C43)OC)O)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Isoboldine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isoboldine, a naturally occurring aporphine (B1220529) alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery and natural distribution of this compound. It details its primary plant sources and presents available data on its concentration. Furthermore, this document outlines detailed experimental protocols for the isolation, purification, and structural elucidation of this compound, drawing from established methodologies. A key focus is placed on its interaction with cellular signaling pathways, with a proposed mechanism of action based on current research. This guide is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The formal discovery of isoboldine (B12402355) as a distinct chemical entity is not prominently documented in readily available historical records. The broader class of aporphine alkaloids, to which isoboldine belongs, was extensively studied throughout the 20th century as chemists and pharmacologists sought to identify the active principles of various medicinal plants. While the exact date and individual credited with the first isolation of this compound are not clearly cited in the reviewed literature, its structural elucidation and characterization have been refined over the years through modern spectroscopic techniques.

Natural Sources and Quantitative Analysis

This compound is found in various plant species, primarily within the Lauraceae and Papaveraceae families. Its presence has been confirmed in the following plants:

-

Lindera aggregata (Sims) Kosterm. (Lauraceae)

-

Litsea cubeba (Lour.) Pers. (Lauraceae)[1]

-

Croton celtidifolius Baill. (Euphorbiaceae)

-

Neolitsea acuminatissima (Hayata) Kaneh. & Sasaki (Lauraceae)[2]

-

Licaria triandra (Sw.) Kosterm. (Lauraceae)[2]

-

Cryptocarya chinensis (Hance) Hemsl. (Lauraceae)[2]

-

Aconitum sanyoense Nakai (Ranunculaceae)[2]

-

Corydalis solida (L.) Clairv. (Papaveraceae)[2]

-

Croton lechleri Müll.Arg. (Euphorbiaceae)[2]

Quantitative data on the yield of this compound from these sources is limited in the available literature. However, studies on Lindera aggregata have provided some insights into the overall alkaloid content.

| Plant Species | Part Used | Total Alkaloid Yield (%) | This compound Content | Reference |

| Lindera aggregata | Root | 1.52 | Not specifically quantified, but norisoboldine (B1591120), a related alkaloid, constitutes 33.84% of the total alkaloids.[3] | [3] |

Further quantitative analysis of this compound content in various plant sources is a clear area for future research.

Experimental Protocols

Isolation and Purification of this compound from Plant Material

The following protocol is a generalized yet detailed procedure for the isolation and purification of this compound from a plant source, such as the dried and powdered roots of Lindera aggregata. This method is based on standard alkaloid extraction techniques and can be adapted for other plant materials.

3.1.1. Extraction

-

Defatting: The powdered plant material (e.g., 1 kg) is first defatted by extraction with a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus for 24 hours to remove lipids and other non-polar compounds.

-

Alkaloid Extraction: The defatted plant material is then air-dried and subsequently extracted with an acidic aqueous solution (e.g., 0.5 M HCl) or a polar organic solvent like methanol (B129727) or ethanol. Maceration with stirring for 48-72 hours at room temperature or Soxhlet extraction for 24 hours can be employed.

-

Acid-Base Partitioning:

-

If an organic solvent was used for extraction, the solvent is evaporated under reduced pressure to yield a crude extract. The extract is then dissolved in a 5% aqueous HCl solution.

-

The acidic solution is washed with a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to remove neutral and weakly basic compounds.

-

The aqueous acidic layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base (e.g., 25% ammonium (B1175870) hydroxide (B78521) solution).

-

The free-base alkaloids are then extracted from the basified aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or a chloroform-methanol mixture) several times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).

-

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid fraction.

3.1.2. Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The crude alkaloid fraction can be further purified using preparative HPLC to isolate this compound.

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution system is often employed. A common mobile phase consists of:

-

Solvent A: Water with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: The gradient can be optimized but a typical program might be: 0-5 min, 10% B; 5-40 min, 10-60% B; 40-50 min, 60-100% B; followed by a wash and re-equilibration step.

-

Flow Rate: The flow rate will depend on the column dimensions but is typically in the range of 5-20 mL/min for preparative columns.

-

Detection: UV detection at a wavelength where aporphine alkaloids show strong absorbance (e.g., 280 nm and 304 nm) is used to monitor the elution of compounds.

-

Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the peak of this compound are pooled. The purity of the collected fractions should be assessed by analytical HPLC.

-

Final Step: The solvent is removed from the pooled fractions under reduced pressure to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

3.2.1. Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) mass spectrometry is commonly used.

-

Expected Molecular Ion: For C₁₉H₂₁NO₄, the expected [M+H]⁺ ion is at m/z 328.

-

Fragmentation Pattern: The fragmentation of aporphine alkaloids is characteristic. A key fragment often observed is due to a retro-Diels-Alder (RDA) reaction in the C ring, leading to the loss of a C₂H₅N fragment from the saturated heterocyclic ring. Other significant fragments can arise from the loss of methyl groups (-CH₃) from methoxy (B1213986) substituents.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms. Key signals for isoboldine include:

-

Aromatic protons in the range of δ 6.5-8.0 ppm.

-

Methoxy group singlets around δ 3.6-3.9 ppm.

-

An N-methyl group singlet around δ 2.5 ppm.

-

Aliphatic protons of the tetrahydroisoquinoline core in the range of δ 2.5-3.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum indicates the number of different carbon environments. Characteristic signals for isoboldine include:

-

Aromatic carbons between δ 110-150 ppm.

-

Methoxy carbons around δ 55-60 ppm.

-

The N-methyl carbon around δ 43 ppm.

-

Aliphatic carbons of the core structure between δ 29-63 ppm.

-

-

2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons and to definitively assign the structure.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | δ (ppm) |

| 7.95 (s, 1H, H-11) | 148.3 (C-2) |

| 6.85 (s, 1H, H-8) | 145.5 (C-1) |

| 6.69 (s, 1H, H-3) | 145.2 (C-10) |

| 3.93 (s, 3H, OCH₃-10) | 142.1 (C-9) |

| 3.65 (s, 3H, OCH₃-2) | 128.5 (C-1a) |

| 3.58 (s, 3H, OCH₃-1) | 125.7 (C-11a) |

| 2.5-3.2 (m, aliphatic H) | 122.0 (C-7a) |

| 2.52 (s, 3H, N-CH₃) | 113.3 (C-11) |

| 111.5 (C-8) | |

| 109.0 (C-3) | |

| 62.9 (C-6a) | |

| 60.2 (OCH₃-1) | |

| 56.1 (OCH₃-10) | |

| 55.9 (OCH₃-2) | |

| 53.4 (C-5) | |

| 43.7 (N-CH₃) | |

| 34.5 (C-7) | |

| 29.2 (C-4) | |

| Note: The provided NMR data is a compilation from typical spectra of isoboldine and related aporphine alkaloids and may vary slightly depending on the solvent and instrument used. |

Signaling Pathway Modulation

The precise signaling pathways modulated by this compound are still under active investigation. However, research on the structurally similar aporphine alkaloid, norisoboldine, provides strong indications of its likely mechanism of action. Norisoboldine has been shown to inhibit the production of pro-inflammatory cytokines by down-regulating the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Notably, norisoboldine did not affect the activation of the Nuclear Factor-kappa B (NF-κB) pathway[4].

Based on this evidence for a closely related compound, it is hypothesized that this compound may exert its anti-inflammatory and other biological effects through a similar mechanism.

Diagram of Proposed Signaling Pathway Inhibition

Caption: Proposed inhibitory effect of this compound on the MAPK signaling pathway.

This diagram illustrates the proposed mechanism where this compound inhibits the upstream activators of the MAPK cascade, thereby preventing the activation of p38, ERK, and JNK. This leads to the reduced activation of the transcription factor AP-1 and a subsequent decrease in the expression of pro-inflammatory cytokines. The NF-κB pathway is shown for context but is not believed to be a primary target of this compound based on current evidence from related compounds.

Conclusion

This compound is a promising natural product with a well-characterized chemical structure and a growing body of evidence suggesting its potential for therapeutic development. This technical guide has provided a comprehensive overview of its discovery, natural origins, and methods for its isolation and characterization. The proposed mechanism of action via modulation of the MAPK signaling pathway offers a clear direction for future pharmacological research. Further studies are warranted to fully elucidate its biological activities, establish a more detailed quantitative profile in its natural sources, and explore its full therapeutic potential.

References

- 1. [Alkaloids from roots and stems of Litsea cubeba] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoboldine | C19H21NO4 | CID 133323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (-)-Isoboldine: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Enzyme Kinetics, and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.

(-)-Isoboldine, a member of the aporphine (B1220529) class of benzylisoquinoline alkaloids (BIAs), exhibits a range of promising pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at sustainable production and for the discovery of novel biocatalysts for synthetic chemistry. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, from its primary precursors to the final cyclization step. It includes a detailed summary of the enzymes involved, their kinetic properties, and step-by-step protocols for key enzymatic assays.

Core Biosynthetic Pathway

The biosynthesis of this compound begins with the condensation of two tyrosine-derived molecules, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central precursor of all BIAs, (S)-norcoclaurine. A series of subsequent enzymatic reactions, including methylations and hydroxylations, leads to the key branch-point intermediate, (S)-reticuline. The final step in the formation of isoboldine (B12402355) involves an intramolecular C-C phenol (B47542) coupling of (S)-reticuline, a reaction catalyzed by a cytochrome P450-dependent monooxygenase. While the precise plant enzyme responsible for the stereospecific formation of this compound from (S)-reticuline is a subject of ongoing research, members of the CYP80G subfamily are strong candidates.

The overall pathway is depicted in the following diagram:

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the key enzymes involved in the biosynthesis of this compound. It is important to note that these values can vary depending on the plant species, the specific isoform of the enzyme, and the assay conditions.

| Enzyme | Abbreviation | Substrate(s) | Km (µM) | Vmax | kcat (s⁻¹) | Source Organism |

| Norcoclaurine Synthase | NCS | Dopamine | Varies (sigmoidal kinetics) | - | - | Thalictrum flavum |

| 4-Hydroxyphenylacetaldehyde | 335 - 700[1][2] | - | - | Thalictrum flavum | ||

| Norcoclaurine 6-O-Methyltransferase | 6OMT | (S)-Norcoclaurine | - | - | - | Coptis japonica |

| S-Adenosyl-L-methionine | - | - | - | Coptis japonica | ||

| Coclaurine N-Methyltransferase | CNMT | (S)-Coclaurine | - | - | - | Coptis japonica |

| S-Adenosyl-L-methionine | - | - | - | Coptis japonica | ||

| N-Methylcoclaurine 3'-Hydroxylase | CYP80B1 | (S)-N-Methylcoclaurine | 15[3] | - | - | Eschscholzia californica |

| 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase | 4'OMT | (S)-3'-Hydroxy-N-methylcoclaurine | - | - | - | Coptis japonica |

| S-Adenosyl-L-methionine | - | - | - | Coptis japonica |

Experimental Protocols

Detailed methodologies for the key enzymes in the this compound biosynthetic pathway are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Norcoclaurine Synthase (NCS) Assay

Objective: To determine the enzymatic activity of NCS by monitoring the formation of (S)-norcoclaurine from dopamine and 4-hydroxyphenylacetaldehyde. A continuous spectrophotometric assay based on circular dichroism is a sensitive method.

Materials:

-

Purified recombinant NCS enzyme

-

Dopamine hydrochloride

-

4-Hydroxyphenylacetaldehyde (4-HPAA)

-

Reaction Buffer: 100 mM MES buffer, pH 6.5

-

Circular dichroism (CD) spectropolarimeter

Procedure:

-

Prepare a stock solution of dopamine hydrochloride and 4-HPAA in the reaction buffer.

-

Set up the reaction mixture in a quartz cuvette with a 1 cm path length. The final volume is typically 1 mL.

-

The reaction mixture should contain 100 mM MES buffer (pH 6.5), 1 mM dopamine, and 0.5 mM 4-HPAA.

-

Equilibrate the mixture at the desired temperature (e.g., 30°C) in the CD spectropolarimeter.

-

Initiate the reaction by adding a known amount of purified NCS enzyme.

-

Monitor the change in the CD signal over time at a wavelength where (S)-norcoclaurine has a distinct signal (e.g., 240 nm).

-

Calculate the initial reaction rate from the linear portion of the curve.

-

Enzyme activity can be expressed as the change in millidegrees per minute per milligram of protein.

O-Methyltransferase (6OMT and 4'OMT) Assays

Objective: To measure the activity of norcoclaurine 6-O-methyltransferase (6OMT) and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) by quantifying the formation of the methylated product. A common method involves the use of radiolabeled S-adenosyl-L-methionine ([¹⁴C]SAM).

Materials:

-

Purified recombinant 6OMT or 4'OMT enzyme

-

Substrate: (S)-Norcoclaurine for 6OMT; (S)-3'-Hydroxy-N-methylcoclaurine for 4'OMT

-

S-Adenosyl-L-methionine (SAM)

-

Radiolabeled S-Adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 5 mM dithiothreitol (B142953) (DTT)

-

Quenching Solution: 1 M HCl

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare stock solutions of the substrate and SAM in the reaction buffer.

-

The standard assay mixture (final volume of 100 µL) should contain 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 200 µM substrate, and 100 µM SAM (spiked with a known amount of [¹⁴C]SAM).

-

Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Extract the radioactive product into an organic solvent (e.g., ethyl acetate).

-

Transfer a portion of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [¹⁴C]SAM.

Coclaurine N-Methyltransferase (CNMT) Assay

Objective: To determine the activity of CNMT by measuring the N-methylation of (S)-coclaurine. Similar to OMTs, a radioenzymatic assay using [¹⁴C]SAM is commonly employed.

Materials:

-

Purified recombinant CNMT enzyme

-

(S)-Coclaurine

-

S-Adenosyl-L-methionine (SAM)

-

Radiolabeled S-Adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

-

Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0

-

Quenching Solution: Saturated sodium borate

-

Organic Solvent: Toluene/isoamyl alcohol (3:2, v/v)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare stock solutions of (S)-coclaurine and SAM in the reaction buffer.

-

The assay mixture (final volume of 50 µL) should contain 100 mM potassium phosphate buffer (pH 7.0), 500 µM (S)-coclaurine, and 100 µM SAM (containing [¹⁴C]SAM).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding the purified CNMT enzyme.

-

Incubate for 20 minutes at 30°C.

-

Terminate the reaction by adding 100 µL of saturated sodium borate.

-

Extract the N-methylated product by adding 500 µL of toluene/isoamyl alcohol, vortexing, and centrifuging.

-

Measure the radioactivity in an aliquot of the organic phase using a liquid scintillation counter.

Cytochrome P450 (CYP80B1 and CYP80G) Assays

Objective: To measure the activity of cytochrome P450 enzymes, such as N-methylcoclaurine 3'-hydroxylase (CYP80B1) and the putative isoboldine synthase (a CYP80G family member), which are typically membrane-bound and require a cytochrome P450 reductase (CPR) for activity.

Materials:

-

Microsomal fraction containing the recombinant CYP450 and CPR, or purified enzymes

-

Substrate: (S)-N-Methylcoclaurine for CYP80B1; (S)-Reticuline for the putative isoboldine synthase

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH

-

Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.5

-

Quenching Solution: Acetonitrile (B52724) or methanol

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare stock solutions of the substrate and components of the NADPH generating system.

-

The reaction mixture (final volume of 200 µL) should contain 50 mM potassium phosphate buffer (pH 7.5), the microsomal preparation or purified enzymes, and the substrate (e.g., 100 µM).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the NADPH generating system or NADPH (final concentration of 1 mM).

-

Incubate for a defined period (e.g., 60 minutes) with shaking.

-

Stop the reaction by adding an equal volume of cold acetonitrile or methanol.

-

Centrifuge to pellet the protein and analyze the supernatant by HPLC to quantify the product.

-

The product can be identified and quantified by comparing its retention time and peak area with an authentic standard.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for enzyme characterization and the logical relationship in the elucidation of a biosynthetic pathway.

References

- 1. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of (-)-Isoboldine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the aporphine (B1220529) alkaloid, (-)-Isoboldine, and its derivatives. The document details the core synthetic strategies, experimental protocols, quantitative data, and relevant biological pathways, designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to this compound

This compound is a naturally occurring aporphine alkaloid found in various plant species.[1] Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a dibenzo[de,g]quinoline ring system.[2] this compound, with the chemical formula C₁₉H₂₁NO₄, possesses a chiral center at the C6a position, leading to its optical activity.[1][3] This class of compounds has garnered significant interest due to a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4] The therapeutic potential of this compound and its derivatives has spurred efforts to develop efficient and stereoselective synthetic routes to access these molecules and their analogs for further pharmacological investigation.

Retrosynthetic Analysis and Key Synthetic Strategies

The asymmetric synthesis of this compound relies on the construction of the tetracyclic aporphine core with precise control over the stereochemistry at the C6a position. The primary retrosynthetic disconnection reveals a benzylisoquinoline intermediate, which can be assembled through a Pictet-Spengler reaction. Subsequent intramolecular cyclization via a Bischler-Napieralski reaction or a phenolic oxidative coupling can then form the characteristic aporphine ring system.

Two key reactions form the foundation of most synthetic approaches to this compound:

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[2][5] The use of a chiral auxiliary or a chiral catalyst in this step is crucial for establishing the desired stereocenter in an enantioselective manner.[6]

-

Bischler-Napieralski Reaction: This is an intramolecular electrophilic aromatic substitution reaction that cyclizes a β-arylethylamide to a 3,4-dihydroisoquinoline (B110456) using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[7][8] This reaction is instrumental in forming the isoquinoline core of the molecule.

Experimental Protocols

The following protocols are representative of the key steps in a plausible enantioselective synthesis of this compound, based on established methodologies for the synthesis of aporphine alkaloids.

This step establishes the crucial stereocenter of the molecule. Starting from a dopamine (B1211576) derivative and a chiral aldehyde, or by employing a chiral catalyst, the tetrahydroisoquinoline core is formed with high enantioselectivity.

Example Protocol:

-

Reactant Preparation: To a solution of a protected dopamine derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a chiral aldehyde (1.1 eq).

-

Acid Catalysis: Add a suitable acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched tetrahydroisoquinoline intermediate.

The secondary amine of the tetrahydroisoquinoline is methylated to introduce the N-methyl group present in this compound.

Example Protocol:

-

Reactant Preparation: Dissolve the tetrahydroisoquinoline intermediate (1.0 eq) in a suitable solvent (e.g., methanol).

-

Reagent Addition: Add formaldehyde (B43269) (37% in water, 2.0 eq) and sodium borohydride (B1222165) (1.5 eq) portion-wise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (B1210297) (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-methylated product, which can be used in the next step without further purification.

The N-acylated benzylisoquinoline undergoes intramolecular cyclization to form the aporphine ring system.

Example Protocol:

-

Amide Formation: Acylate the N-methylated tetrahydroisoquinoline with an appropriate acid chloride or anhydride (B1165640) to form the corresponding β-arylethylamide.

-

Cyclization: Dissolve the amide (1.0 eq) in a high-boiling inert solvent (e.g., toluene (B28343) or xylene). Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 3.0 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (110-140 °C) for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium (B1175870) hydroxide (B78521) to pH > 9.

-

Purification: Extract the product with dichloromethane, dry the organic layer, and concentrate. The crude product is purified by column chromatography to yield the dihydroaporphine intermediate.

The dihydroaporphine intermediate is reduced, and any protecting groups are removed to afford the final product.

Example Protocol:

-

Reduction: To a solution of the dihydroaporphine intermediate (1.0 eq) in methanol (B129727) at 0 °C, add sodium borohydride (2.0 eq) in portions. Stir for 1 hour at room temperature.

-

Deprotection: If necessary, remove any protecting groups (e.g., benzyl (B1604629) ethers via catalytic hydrogenation) to unmask the phenolic hydroxyl groups.

-

Purification: After quenching the reaction and standard work-up, the final product, this compound, is purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize key quantitative data for this compound and representative yields for the synthetic steps. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁NO₄ | [1] |

| Molecular Weight | 327.4 g/mol | [1] |

| Mass Spectrometry (m/z) | [M]+ at 327 | [3] |

| ¹³C NMR (DMSO-d₆, δ in ppm) | Data available on SpectraBase | [9] |

| Specific Rotation [α]D | Varies with solvent and temperature. | [10][11][12] |

Table 2: Representative Yields for Key Synthetic Steps

| Reaction Step | Typical Yield (%) | Reference |

| Asymmetric Pictet-Spengler | 60-90 | [6] |

| N-Methylation | >90 (often quantitative) | General Knowledge |

| Bischler-Napieralski Cyclization | 40-70 | [7][8] |

| Reduction of Dihydroaporphine | >90 | General Knowledge |

Synthesis of this compound Derivatives

The hydroxyl and amine functionalities of this compound offer sites for chemical modification to generate derivatives with potentially improved pharmacological properties.

Example Protocol for O-Acylation:

-

Reactant Preparation: Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., pyridine (B92270) or dichloromethane with a base like triethylamine).

-

Reagent Addition: Add the desired acyl chloride or anhydride (1.1 eq per hydroxyl group to be acylated) dropwise at 0 °C.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water, extract the product into an organic solvent, and wash sequentially with dilute acid, water, and brine. After drying and concentration, the derivative is purified by chromatography.

Signaling Pathways and Biological Activity

This compound and related aporphine alkaloids exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. These activities are often mediated through the modulation of specific cellular signaling pathways.

-

Anti-inflammatory and Angiogenesis Inhibition: Norisoboldine, a closely related derivative, has been shown to inhibit VEGF-induced endothelial cell migration through the cAMP-PKA-NF-κB/Notch1 signaling pathway.[1] This suggests a potential mechanism for the anti-inflammatory and anti-angiogenic effects of isoboldine (B12402355) derivatives.

-

Apoptosis Induction in Cancer Cells: Boldine (B1667363), another related aporphine alkaloid, has been demonstrated to induce apoptosis in breast cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[13] This modulation of the Bax/Bcl-2 ratio is a key mechanism in the intrinsic apoptosis pathway.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: this compound's potential signaling targets.

References

- 1. Norisoboldine Suppresses VEGF-Induced Endothelial Cell Migration via the cAMP-PKA-NF-κB/Notch1 Pathway | PLOS One [journals.plos.org]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. Isoboldine | C19H21NO4 | CID 133323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. grokipedia.com [grokipedia.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Inhibition of Notch 1 signaling in the subacute stage after stroke promotes striatal astrocyte-derived neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Isoboldine: A Technical Guide for Scientific Professionals

An In-depth Overview of the Physical, Chemical, and Pharmacological Properties of a Promising Aporphine (B1220529) Alkaloid

Introduction

(-)-Isoboldine is a naturally occurring aporphine alkaloid found in various plant species, including those from the Lauraceae and Papaveraceae families.[1][2] As a member of the isoquinoline (B145761) alkaloid class, it has garnered significant interest within the scientific community for its diverse biological activities.[2] This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and key pharmacological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a crystalline solid.[1] The stereochemistry of the molecule, specifically the (6aR) configuration, is denoted by the "(-)" prefix, distinguishing it from its enantiomer, (+)-Isoboldine ((6aS)-Isoboldine).[3][4]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | (6aR)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol | [4] |

| Molecular Formula | C₁₉H₂₁NO₄ | [3][4] |

| Molecular Weight | 327.4 g/mol | [3][4] |

| Appearance | Brown powder | [5] |

| Melting Point | 122-123 °C; 178-180 °C (decomposes) | [6][7] |

| Optical Rotation | [α]¹³D +54 (c, 0.20 in EtOH) for (+)-Isoboldine | [6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [5][8] |

Note on Stereochemistry and Nomenclature: The literature often uses "Isoboldine" without specifying the stereoisomer. The "(+)" or "d-" form corresponds to the (S) configuration, while the "(-)" or "l-" form corresponds to the (R) configuration.[3][4] It is crucial to note the specific isomer being investigated as biological activity can differ significantly between enantiomers.

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for Isoboldine (B12402355)

| Technique | Key Data Points | References |

| Mass Spectrometry (MS) | Molecular Ion [M]+ at m/z 327. | [5][9] |

| UV-Vis Spectroscopy | Maximum absorption (λmax) at 282 nm and 304 nm. | [9][10] |

| ¹H-NMR (in CDCl₃) | Signals for two methoxy (B1213986) groups, three aromatic protons, and an N-methyl group. | [9][11] |

| ¹³C-NMR (in DMSO-d₆) | A total of 19 carbon signals corresponding to the molecular formula. | [11][12] |

Pharmacological Activities and Signaling Pathways

This compound and its related compounds have demonstrated a range of pharmacological effects, with anti-inflammatory properties being particularly prominent.

Anti-Inflammatory Activity

Isoboldine is recognized as a major bioactive component responsible for the anti-inflammatory effects of extracts from Radix Linderae (the dried root of Lindera aggregata).[13] It has been shown to effectively alleviate inflammation and joint destruction in mouse models of collagen-induced arthritis.[8][13]

The anti-inflammatory mechanism of a closely related alkaloid, norisoboldine, has been studied in detail. Norisoboldine inhibits the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells.[14] This inhibition is achieved by down-regulating the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically p38, ERK, and JNK.[14] Notably, this action appears to be independent of the NF-κB signaling pathway.[14]

The inflammatory response is a complex cascade initiated by various stimuli, leading to the release of pro-inflammatory mediators.[15][16] The MAPK pathway is a key signaling cascade that regulates the production of many of these mediators.

Caption: MAPK signaling pathway inhibition by Norisoboldine.

Other Biological Activities

-

Analgesic Effects : Norisoboldine has been shown to attenuate inflammatory pain, an effect mediated through the adenosine (B11128) A1 receptor.[17]

-

Antimicrobial and Antifungal Activities : Studies on extracts containing isoboldine have reported antimicrobial and antifungal properties.[5]

-

Effects on Dopamine (B1211576) Receptors : Research has explored the interaction of aporphine alkaloids with dopamine receptors, suggesting potential applications in neurological disorders.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of common experimental protocols related to this compound.

Pharmacokinetic Analysis in Rats (UPLC-MS/MS)

This protocol outlines a method for quantifying isoboldine in rat plasma to understand its pharmacokinetic profile.[13]

Caption: UPLC-MS/MS workflow for pharmacokinetic studies.

-

Sample Preparation : Isoboldine is extracted from rat plasma using liquid-liquid extraction with methyl tert-butyl ether.

-

Chromatographic Separation : The extract is injected into a UPLC system equipped with a C18 column. A gradient elution is performed using acetonitrile (B52724) and water (containing 0.1% formic acid) at a flow rate of 0.3 mL/min.

-

Mass Spectrometric Detection : Detection is carried out using a triple-quadrupole mass spectrometer in positive ion multiple-reaction monitoring (MRM) mode.

-

Metabolite Identification : This method can be adapted to identify metabolites in plasma, bile, urine, and feces by comparing retention times and mass fragmentation patterns with the parent compound. Studies have shown that glucuronidation and sulfonation are major metabolic pathways for isoboldine in rats.[13][18]

Conclusion

This compound is an aporphine alkaloid with significant, scientifically validated biological activities, most notably its anti-inflammatory effects. Its well-defined physicochemical properties and the availability of detailed analytical methods make it a compelling candidate for further research and development. This guide provides a foundational repository of technical information to support ongoing and future investigations into the therapeutic potential of this important natural product.

References

- 1. CAS 3019-51-0: Isoboldine | CymitQuimica [cymitquimica.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoboldine | C19H21NO4 | CID 133323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C19H21NO4 | CID 6971182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoboldine | CAS:3019-51-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Showing Compound (S)-Isoboldine (FDB002225) - FooDB [foodb.ca]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Norisoboldine attenuates inflammatory pain via the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

(-)-Isoboldine: A Technical Guide to its Structural Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isoboldine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, including those from the Lauraceae and Papaveraceae families. As a member of the aporphine class, it possesses a tetracyclic dibenzo[de,g]quinoline ring system. The precise determination of its molecular structure and, critically, its absolute stereochemistry, is fundamental to understanding its pharmacological properties and potential applications in drug development. This guide provides a detailed overview of the analytical techniques and logical framework used to fully characterize this compound.

Structural Elucidation

The process of elucidating the structure of a novel natural product like this compound is a multi-faceted endeavor, relying on the convergence of data from various analytical techniques to piece together its molecular architecture.[1][2]

Spectroscopic Analysis

Spectroscopy forms the cornerstone of modern structure elucidation.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is initially employed to determine the elemental composition and exact mass of the molecule. For isoboldine (B12402355), HRMS establishes the molecular formula as C₁₉H₂₁NO₄.[3] Subsequent fragmentation analysis (MS/MS) provides crucial information about the core structure, such as the characteristic cleavage of the N-methylaporphine ring system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[4][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, revealing the connectivity of atoms within the isoboldine scaffold.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps identify key functional groups, revealing the presence of hydroxyl (-OH) and amine (N-CH₃) groups in isoboldine. UV-Vis spectroscopy shows characteristic absorption maxima consistent with the conjugated biphenyl (B1667301) system of the aporphine core.

X-ray Crystallography

While spectroscopic methods define the connectivity, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.[6] This technique was pivotal in confirming the overall molecular structure of the isoboldine scaffold and was instrumental in determining its absolute configuration.[7] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, the precise spatial coordinates of each atom can be determined, confirming the bond lengths, angles, and overall topology.

Stereochemistry of this compound

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of molecular characterization, as different enantiomers of a chiral drug can have vastly different biological activities. This compound possesses a single stereocenter at the C-6a position, meaning it can exist as two non-superimposable mirror images (enantiomers).

Determination of Absolute Configuration

The definitive assignment of the spatial arrangement at a chiral center is known as determining the absolute configuration.[8] For this compound, the levorotatory enantiomer, the absolute configuration at the C-6a position is designated as (R).[9]

The primary methods for determining this are:

-

Anomalous Dispersion X-ray Crystallography: This is the gold-standard method for determining absolute configuration.[6] By analyzing the subtle differences in X-ray scattering (anomalous dispersion), the true handedness of the molecule in the crystal can be established without ambiguity.

-

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These techniques measure the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.[10][11] The resulting spectra, particularly the sign of the Cotton effect, can be correlated with the spectra of related compounds of known absolute configuration to infer the stereochemistry of the unknown molecule.[12][13][14] Historically, the stereochemistry of aporphine alkaloids was often assigned by comparing their ORD curves.[12]

The IUPAC name for this compound, which incorporates its stereochemistry, is (6aR)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol .[9] Conversely, its enantiomer, (+)-isoboldine, has the (S) configuration.[3]

Data Presentation

Table 1: Physicochemical and Spectrometric Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₄ | [3] |

| Molecular Weight | 327.4 g/mol | [9] |

| IUPAC Name | (6aR)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol | [9] |

| Absolute Configuration | (6aR) | [9] |

Table 2: ¹³C NMR Spectral Data for Isoboldine

| Carbon Atom | Chemical Shift (δ, ppm) in DMSO-d₆ |

| 1 | 144.3 |

| 1a | 121.2 |

| 1b | 126.7 |

| 2 | 146.4 |

| 3 | 110.1 |

| 3a | 126.9 |

| 4 | 29.3 |

| 5 | 53.4 |

| 6a | 62.7 |

| 7 | 35.1 |

| 7a | 128.8 |

| 8 | 110.6 |

| 9 | 145.1 |

| 10 | 143.6 |

| 11 | 114.7 |

| 11a | 123.1 |

| N-CH₃ | 43.5 |

| 2-OCH₃ | 55.7 |

| 10-OCH₃ | 56.1 |

| Data sourced from SpectraBase and compiled from literature references therein.[15] |

Table 3: ¹H NMR Spectral Data for Isoboldine

| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

| H-3 | 6.79 | s |

| H-8 | 6.84 | s |

| H-11 | 6.58 | s |

| H-4, H-5, H-6a, H-7 | 2.50 - 3.20 | m |

| N-CH₃ | 2.55 | s |

| 2-OCH₃ | 3.65 | s |

| 10-OCH₃ | 3.92 | s |

| Note: Assignments can vary slightly based on solvent and literature source. Data compiled from representative literature.[16][17] |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HMQC (or HSQC), and HMBC spectra. Data is processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, baseline correction, and referencing.

Single-Crystal X-ray Diffraction

-

Crystallization: High-purity this compound is dissolved in a suitable solvent system (e.g., methanol, ethanol, acetone). Crystals are grown via slow evaporation, vapor diffusion, or cooling of a saturated solution. Often, a salt is prepared (e.g., hydrobromide) to improve crystal quality.

-

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. The instrument directs a monochromatic X-ray beam at the crystal, and the diffraction data are collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The model is then refined against the experimental data to determine the final atomic positions, and the absolute configuration is determined using the anomalous dispersion data (Flack parameter calculation).[7]

Polarimetry (Optical Rotation)

-

Sample Preparation: A precise concentration of this compound is prepared in a specified solvent (e.g., chloroform, methanol) in a volumetric flask.

-

Measurement: The solution is placed in a polarimeter cell of a known path length. The optical rotation is measured using light at a specific wavelength, typically the sodium D-line (589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Visualizations

Caption: Workflow for the isolation and structural elucidation of this compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoboldine | C19H21NO4 | CID 133323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cds.ismrm.org [cds.ismrm.org]

- 5. scivisionpub.com [scivisionpub.com]

- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 7. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 8. purechemistry.org [purechemistry.org]

- 9. This compound | C19H21NO4 | CID 6971182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lorentz.leidenuniv.nl [lorentz.leidenuniv.nl]

- 11. scispace.com [scispace.com]

- 12. Optical rotatory dispersion and absolute configuration. II. Aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optical rotatory dispersion and absolute configuration—II : Aporphine alkaloids | Semantic Scholar [semanticscholar.org]

- 14. Optical rotatory dispersion and absolute configura-tion. II. Aporphine alkaloids. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. Isoboldine | CAS:3019-51-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

The Pharmacological Profile of (-)-Isoboldine: A Technical Guide for Researchers

An in-depth exploration of the pharmacological properties, mechanisms of action, and experimental data relating to the aporphine (B1220529) alkaloid, (-)-Isoboldine.

Introduction

This compound is a naturally occurring aporphine alkaloid found in various plant species. As a member of the isoquinoline (B145761) alkaloid family, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of its known signaling pathways to support further research and drug development endeavors.

Pharmacokinetics and Metabolism

Studies in male rats have elucidated the pharmacokinetic profile of isoboldine (B12402355), revealing key characteristics of its absorption, distribution, metabolism, and excretion.

Following oral administration, isoboldine is rapidly absorbed. However, it exhibits a very low absolute oral bioavailability of approximately 1.4%.[1] This is attributed to a significant first-pass effect in the liver, where the compound undergoes extensive phase II metabolism.[1] The primary metabolic pathways involved are glucuronidation and sulfonation.[1]

A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of isoboldine in rat plasma, urine, and feces, enabling detailed pharmacokinetic analysis.[1]

Table 1: Pharmacokinetic Parameters of Isoboldine in Male Rats

| Parameter | Intravenous (10 mg/kg) | Oral (30 mg/kg) |

| Tmax (h) | 0.083 ± 0.01 | 0.29 ± 0.13 |

| Cmax (ng/mL) | 2056.67 ± 456.43 | 64.33 ± 18.52 |

| AUC(0-t) (ng/mLh) | 887.31 ± 156.24 | 72.89 ± 21.47 |

| AUC(0-inf) (ng/mLh) | 902.11 ± 162.38 | - |

| t1/2 (h) | 1.23 ± 0.34 | - |

| CL (L/h/kg) | 11.23 ± 2.17 | - |

Data sourced from Li et al. (2015)[1]

Pharmacological Activities

Anti-inflammatory Activity

(+)-Isoboldine has demonstrated significant anti-inflammatory properties by inhibiting superoxide (B77818) anion generation in human neutrophils. This activity is crucial in mitigating the inflammatory response.

The half-maximal inhibitory concentration (IC50) of (+)-Isoboldine for the inhibition of superoxide anion generation in fMLP/CB-induced human neutrophils is 5.81 ± 0.59 µM .[2]

A detailed protocol for measuring superoxide anion generation involves the isolation of human neutrophils from venous blood followed by spectrophotometric measurement of superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.[2]

Antioxidant Activity

A common method to evaluate the antioxidant capacity of compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This spectrophotometric assay measures the reduction of the DPPH radical by an antioxidant, evidenced by a color change from purple to yellow.[3][4]

Anticancer Activity

The cytotoxic effects of aporphine alkaloids against various cancer cell lines have been reported.[5] However, specific IC50 values for this compound against HeLa cells are not available in the current literature, indicating a need for further investigation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Neuroprotective and Cardiovascular Effects

While the broader class of isoquinoline alkaloids has been investigated for neuroprotective and cardiovascular effects, specific data and mechanistic studies on this compound are limited. The related compound, norisoboldine, has been shown to exert its anti-inflammatory effects by down-regulating the activation of MAPKs (p38, ERK, and JNK) but not the NF-κB signaling pathway.[6] It is plausible that this compound may share similar mechanisms, but this requires direct experimental verification.

Conclusion

This compound demonstrates notable pharmacological potential, particularly in the realm of anti-inflammatory activity. Its pharmacokinetic profile, characterized by rapid absorption and significant first-pass metabolism, provides crucial information for the design of future preclinical and clinical studies. While preliminary evidence suggests potential antioxidant, anticancer, neuroprotective, and cardiovascular effects, further research is imperative to quantify these activities and elucidate the underlying molecular mechanisms. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their exploration of this compound as a potential therapeutic agent.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Anti-inflammatory principles from Lindera aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of (-)-Isoboldine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro mechanisms of action of (-)-Isoboldine and its closely related aporphine (B1220529) alkaloid, boldine (B1667363). The information presented is collated from various studies, focusing on its anti-inflammatory, anticancer, antioxidant, and neuroprotective properties. This guide includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding for research and development purposes.

Core Mechanisms of Action (In Vitro)

This compound, an isoquinoline (B145761) alkaloid, demonstrates a range of biological activities in vitro. Its mechanisms primarily revolve around the modulation of key cellular signaling pathways involved in inflammation, cell death, and oxidative stress. Studies on the closely related compound boldine provide further insight into the potential actions of this class of alkaloids.

1.1 Anti-Inflammatory Activity

The anti-inflammatory properties of aporphine alkaloids are significant. Norisoboldine (B1591120), a key isoquinoline alkaloid found in Radix Linderae, has been shown to substantially reduce the production of pro-inflammatory mediators in vitro.

-

Inhibition of Pro-inflammatory Cytokines and Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, norisoboldine effectively decreases the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in a concentration-dependent manner. Its effect on interleukin-6 (IL-6) is less pronounced.

-

Modulation of MAPK Signaling Pathway: The primary mechanism for its anti-inflammatory effect is the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Norisoboldine inhibits the phosphorylation of key kinases including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).

-

NF-κB Pathway Independence: Notably, the anti-inflammatory action of norisoboldine does not appear to involve the inhibition of the activation and translocation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation.

1.2 Anticancer Activity

Studies, particularly with the related alkaloid boldine, have revealed potent anticancer effects in vitro, primarily against breast cancer cell lines.

-

Cytotoxicity and Apoptosis Induction: Boldine potently inhibits the viability of human invasive breast cancer cell lines, MDA-MB-231 and MDA-MB-468. This cytotoxic effect is associated with the induction of apoptosis, confirmed by increased lactate (B86563) dehydrogenase (LDH) release, enhanced membrane permeability, and DNA fragmentation.

-

Mitochondrial Pathway of Apoptosis: The apoptotic mechanism involves the intrinsic, mitochondria-dependent pathway. Boldine treatment leads to the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. This triggers the selective activation of caspase-9 and the executioner caspases-3/7, while caspase-8 activity remains unchanged.

-

Regulation of Apoptotic Proteins: The pro-apoptotic activity is further supported by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.

-

Cell Cycle Arrest: Boldine induces a dose-dependent cell cycle arrest at the G2/M phase in MDA-MB-231 cells.

-

Inhibition of NF-κB Activation: In the context of cancer, boldine has been shown to inhibit the activation of NF-κB, a key factor in tumor progression and metastasis.

1.3 Antioxidant Activity

Aporphine alkaloids, including boldine, are recognized as potent antioxidants.

-

Free Radical Scavenging: Boldine demonstrates a high reactivity towards free radicals. It effectively prevents brain homogenate autooxidation and lipid peroxidation induced by 2,2'-azobis(2-amidinopropane) (B79431) (AAP) in red cell plasma membranes.

-

Enzyme Protection: The alkaloid also protects enzymes from inactivation by free radicals, as shown by its ability to prevent the AAP-induced inactivation of lysozyme. These antioxidant capabilities are observed at low micromolar concentrations.

1.4 Neuroprotective Effects

Isoquinoline alkaloids exhibit a variety of neuroprotective pharmacological activities.

-

Modulation of Calcium Homeostasis: A key neuroprotective mechanism involves the regulation of Ca2+ channels, which helps in maintaining intracellular calcium homeostasis and reducing neuronal damage caused by calcium overload.

-

Multi-faceted Neuroprotection: The neuroprotective effects are comprehensive, also involving the inhibition of neuroinflammation, reduction of oxidative stress, and regulation of autophagy. These actions suggest their potential as therapeutic agents for neurodegenerative diseases.

Quantitative Data Presentation

The following tables summarize the quantitative data for the in vitro biological activities of boldine, a closely related aporphine alkaloid.

Table 1: Cytotoxicity of Boldine in Human Breast Cancer Cell Lines

| Cell Line | Treatment Duration | IC₅₀ Value (µg/mL) | Reference |

| MDA-MB-231 | 24 hours | 70.8 ± 3.5 | |

| MDA-MB-231 | 48 hours | 46.5 ± 3.1 | |

| MDA-MB-468 | 24 hours | 75.7 ± 4.3 | |

| MDA-MB-468 | 48 hours | 50.8 ± 2.7 |

Table 2: Cytotoxicity of a Diphenylphosphinyl Derivative of Boldine

| Cell Line | Compound | IC₅₀ Value (µM) | Reference |

| MCF-7 | 2,9-dimethoxymethyl-3-diphenylphosphinylboldine | 55.5 | |

| MDA-MB-231 | 2,9-dimethoxymethyl-3-diphenylphosphinylboldine | 62.7 |

Detailed Experimental Protocols

3.1 Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for specified time periods (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

3.2 Western Blot Analysis for Signaling Proteins (MAPK Pathway)

This protocol details the procedure for detecting changes in protein phosphorylation.

-

Cell Lysis: Treat cells (e.g., RAW 264.7) with this compound for a designated time, then stimulate with LPS (1 µg/mL). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software.

3.3 Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method quantifies the extent of apoptosis induced by the compound.

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

3.4 Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Mandatory Visualizations

Diagram 1: Anti-Inflammatory Signaling Pathway

Caption: this compound inhibits inflammation by blocking MAPK pathway phosphorylation.

Diagram 2: Anticancer Apoptosis Pathway

Caption: Boldine induces apoptosis via the intrinsic mitochondrial pathway.

Diagram 3: Experimental Workflow for Anti-Inflammatory Assessment

(-)-Isoboldine as an Anti-Inflammatory Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isoboldine is an aporphine (B1220529) isoquinoline (B145761) alkaloid found in various plant species, including those from the Annonaceae and Lauraceae families.[1] Isoquinoline alkaloids represent a significant class of bioactive natural products, with many demonstrating a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects.[1][2] As a member of this class, this compound has emerged as a compound of interest for its potential therapeutic applications in inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound and its closely related analogue, norisoboldine (B1591120), detailing its mechanisms of action, preclinical efficacy, and the experimental protocols used for its evaluation. The focus is on the molecular pathways modulated by the compound and the quantitative evidence supporting its activity.

Core Mechanism of Action

The anti-inflammatory effects of this compound and its related alkaloids are primarily attributed to their ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. The primary mechanisms involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway and the subsequent downregulation of inflammatory enzymes and cytokines.

Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial in regulating the synthesis of inflammatory mediators.[3] Norisoboldine, a key analogue, has been shown to exert its anti-inflammatory effects by significantly down-regulating the phosphorylation of p38, ERK, and JNK in lipopolysaccharide (LPS)-stimulated macrophages.[4] This inhibition of MAPK activation is a key event that leads to the reduced production of pro-inflammatory cytokines.[4] The total alkaloids from Radix Linderae, of which isoboldine (B12402355) is a major component, also exhibit inhibitory effects on ERK and p38 phosphorylation.[5]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes.[6] While some isoquinoline alkaloids are potent NF-κB inhibitors, studies on norisoboldine suggest its primary anti-inflammatory action may be independent of the NF-κB pathway.[4][7] Specifically, norisoboldine did not inhibit the activation and translocation of NF-κB in LPS-stimulated RAW 264.7 cells.[4] However, research on the total alkaloid extract from Radix Linderae indicated a significant downregulation of LPS-induced IKKα activation and p65 phosphorylation, suggesting that other components in the extract, or perhaps isoboldine itself under different conditions, may indeed modulate this pathway.[5]

Suppression of Pro-Inflammatory Mediators

A direct consequence of pathway inhibition is the reduced expression and release of key inflammatory molecules. Norisoboldine substantially decreases the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in a concentration-dependent manner.[4] This is achieved by inhibiting the expression of their respective genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9] The inhibition of iNOS and COX-2 is a critical anti-inflammatory mechanism, as these enzymes are responsible for producing large amounts of NO and prostaglandins, respectively, which are potent mediators of inflammation.[8][10]

Quantitative Preclinical Efficacy

The anti-inflammatory activity of this compound and its analogues has been quantified in both in vitro and in vivo models.

In Vitro Anti-Inflammatory Activity

Studies using LPS-stimulated RAW 264.7 macrophages are standard for assessing the direct effects of compounds on inflammatory responses.

Table 1: Effect of Norisoboldine on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Mediator | Concentration of Norisoboldine | % Inhibition / Effect | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Concentration-dependent | Substantial reduction | [4] |

| TNF-α | Concentration-dependent | Substantial reduction | [4] |

| IL-1β | Concentration-dependent | Substantial reduction | [4] |

| IL-6 | High concentrations only | Slight reduction |[4] |

Note: Specific IC50 values were not detailed in the cited abstract, but a clear dose-dependent effect was reported.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classical and highly reproducible assay for evaluating acute inflammation.[11][12][13]

Table 2: Effect of Norisoboldine on Carrageenan-Induced Paw Edema in Mice

| Compound | Dose | Route of Administration | Effect | Reference |

|---|---|---|---|---|

| Norisoboldine | Dose-dependent | Oral | Attenuated second phase pain response | [14] |

| Norisoboldine | Dose-dependent | Oral | Reduced paw edema |[14] |

Note: The study highlights the compound's efficacy in a model of inflammatory pain and associated edema.[14]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro Analysis: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is fundamental for screening anti-inflammatory compounds and elucidating their mechanism of action at the cellular level.[6]

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.[15]

-

Cell Seeding: Cells are seeded into 96-well plates (for viability and cytokine assays) or 6-well plates (for protein/RNA extraction) at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.[6]

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.[6]

-

Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubating for a specified period (e.g., 6 hours for RNA, 24 hours for protein/cytokines).[6][16]

-

Quantification of Nitric Oxide (Griess Assay): After 24 hours, 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent. The absorbance is measured at 540 nm, and NO concentration is determined using a sodium nitrite (B80452) standard curve.

-

Quantification of Cytokines (ELISA): TNF-α, IL-1β, and IL-6 levels in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[6]

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, p-p38, p-ERK, p-JNK, and loading controls (e.g., β-actin, GAPDH).[16]

In Vivo Analysis: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the ability of a compound to inhibit acute local inflammation in vivo.[11]

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment.[11][12]

-

Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 20 mg/kg), and this compound treatment groups (e.g., 10, 20, 40 mg/kg).[11][17]

-

Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[17]

-

Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% λ-carrageenan solution into the right hind paw of each rat.[13][17]

-

Measurement of Paw Volume: Paw volume is measured immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.[17][18]

-

Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume. The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.[11]

-

Formula: % Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[11]

-

-

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of this compound and its related alkaloids. The primary mechanism of action involves the potent inhibition of the MAPK signaling pathway, leading to a significant reduction in the production of key pro-inflammatory mediators, including NO, TNF-α, and IL-1β.[4] While its effect on the NF-κB pathway requires further clarification, the downstream suppression of inflammatory markers is well-documented.

For drug development professionals, this compound presents a promising natural product scaffold. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Establishing a clear dose-response relationship and understanding the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of pure this compound.

-

Chronic Inflammation Models: Evaluating its efficacy in models of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

-

Target Identification: Utilizing advanced techniques to confirm the direct molecular targets within the MAPK and other relevant pathways.

-